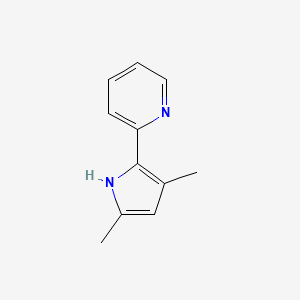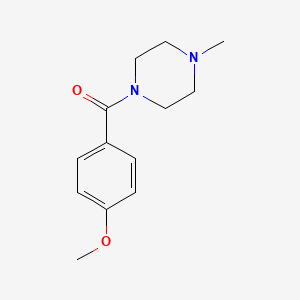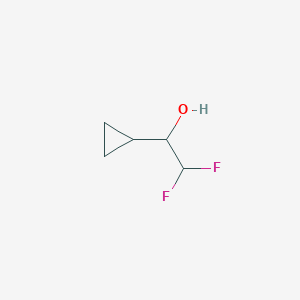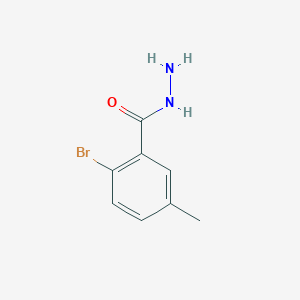![molecular formula C10H20N2 B6617326 1-[(piperidin-1-yl)methyl]cyclobutan-1-amine CAS No. 1500249-51-3](/img/structure/B6617326.png)
1-[(piperidin-1-yl)methyl]cyclobutan-1-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-[(Piperidin-1-yl)methyl]cyclobutan-1-amine (PMCA) is an organic compound that is used in various applications in the field of scientific research. It is a cyclic amine that is composed of a piperidine and a cyclobutane ring, connected by a methylene bridge. PMCA is a colorless liquid that is soluble in water, ethanol, and other organic solvents. It has a wide range of applications in the fields of organic synthesis, catalysis, and drug development. In particular, PMCA has been used in the synthesis of various pharmaceuticals and other compounds. Additionally, PMCA has been used in various biochemical and physiological studies.
Aplicaciones Científicas De Investigación
1-[(piperidin-1-yl)methyl]cyclobutan-1-amine has a wide range of applications in the field of scientific research. It has been used in the synthesis of various pharmaceuticals and other compounds. Additionally, this compound has been used in various biochemical and physiological studies. In particular, it has been used to study the effects of drugs on the brain and other organs, as well as to study the effects of various neurotransmitters. Additionally, this compound has been used in the synthesis of various organic compounds, such as chiral compounds, and in the synthesis of various catalysts.
Mecanismo De Acción
The mechanism of action of 1-[(piperidin-1-yl)methyl]cyclobutan-1-amine is not yet fully understood. However, it is believed that it acts as a competitive inhibitor of the enzyme acetylcholinesterase, which is responsible for the breakdown of the neurotransmitter acetylcholine. This inhibition of acetylcholine breakdown results in an increase in the levels of acetylcholine in the brain, which can have various effects on the body, including increased alertness and improved cognitive function.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound are not yet fully understood. However, it is believed that this compound may have a number of beneficial effects on the body. For example, it has been shown to have a protective effect against oxidative stress and to have anti-inflammatory and anti-cancer properties. Additionally, it has been shown to have a protective effect against neuronal damage and to have a positive effect on learning and memory.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using 1-[(piperidin-1-yl)methyl]cyclobutan-1-amine in laboratory experiments include its low toxicity, its solubility in a variety of solvents, and its ability to be synthesized in a variety of ways. Additionally, it has a wide range of applications in the field of scientific research. However, there are some limitations to using this compound in laboratory experiments, such as its low solubility in some solvents, its low reactivity with some compounds, and its instability at high temperatures.
Direcciones Futuras
There are a number of potential future directions for the use of 1-[(piperidin-1-yl)methyl]cyclobutan-1-amine in scientific research. For example, further research could be conducted to explore its potential use as an anti-cancer agent or to study its effects on the brain and other organs. Additionally, further research could be conducted to explore its potential use as a catalyst in organic synthesis. Finally, further research could be conducted to explore its potential use in the synthesis of chiral compounds.
Métodos De Síntesis
1-[(piperidin-1-yl)methyl]cyclobutan-1-amine can be synthesized using a number of different methods. The most common method is a reductive amination reaction between cyclobutanone and piperidine. This reaction is catalyzed by a strong base such as sodium ethoxide, potassium tert-butoxide, or lithium diisopropylamide. Other methods of synthesis include the reaction of cyclobutanone with piperidine in the presence of an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. Additionally, this compound can be synthesized from the reaction of cyclobutanone with an amine in the presence of a strong base such as sodium hydride.
Propiedades
IUPAC Name |
1-(piperidin-1-ylmethyl)cyclobutan-1-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H20N2/c11-10(5-4-6-10)9-12-7-2-1-3-8-12/h1-9,11H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MFJHHEUWMWYMIR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)CC2(CCC2)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H20N2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
168.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5-[(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)methyl]oxolane-2-carboxylic acid](/img/structure/B6617243.png)

![3-[(5-amino-2-chlorophenoxy)methyl]phenol](/img/structure/B6617253.png)
![[1,2,3,4]tetrazolo[1,5-b]pyridazine-6-sulfonamide](/img/structure/B6617256.png)
![5-{bicyclo[3.1.0]hexan-3-yl}-3-(chloromethyl)-1,2,4-oxadiazole, Mixture of diastereomers](/img/structure/B6617271.png)






![[3-(trifluoromethyl)aziridin-2-yl]methanol](/img/structure/B6617334.png)
![N-[4-(cyanomethyl)phenyl]-2-methylbenzamide](/img/structure/B6617338.png)
